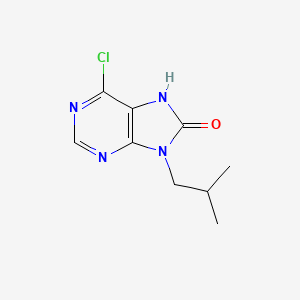

6-Chloro-9-isobutyl-7H-purin-8(9H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN4O |

|---|---|

Molecular Weight |

226.66 g/mol |

IUPAC Name |

6-chloro-9-(2-methylpropyl)-7H-purin-8-one |

InChI |

InChI=1S/C9H11ClN4O/c1-5(2)3-14-8-6(13-9(14)15)7(10)11-4-12-8/h4-5H,3H2,1-2H3,(H,13,15) |

InChI Key |

RZHYTONRMKJYAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C2=C(C(=NC=N2)Cl)NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 9 Isobutyl 7h Purin 8 9h One

Retrosynthetic Strategies for the Purin-8(9H)-one Scaffold

The retrosynthetic analysis of the purin-8(9H)-one scaffold reveals several viable disconnection approaches. The core purine (B94841) ring system is a bicyclic aromatic heterocycle composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. A common strategy involves the construction of a substituted pyrimidine followed by the annulation of the imidazole ring.

A primary disconnection can be made at the N7-C8 and C4-C5 bonds of the imidazole ring, leading back to a 4,5-diaminopyrimidine (B145471) precursor. This intermediate can be further disconnected to simpler starting materials. For the target molecule, 6-Chloro-9-isobutyl-7H-purin-8(9H)-one, the retrosynthesis would begin with the target and disconnect the isobutyl group at the N9 position and the chloro group at the C6 position, leading to a generic purin-8(9H)-one core. This core can then be retrosynthetically disassembled.

Another approach involves building the imidazole ring first, followed by the fusion of the pyrimidine ring. However, the former strategy is more prevalent in the literature. The key to a successful synthesis lies in the judicious choice of starting materials and the sequence of bond formations to control regioselectivity, especially the placement of the isobutyl group at the N9 position.

A novel strategy for the rapid diversification of C-8 and N-9 substituted purines starts from 5-aminoimidazole-4-carbonitriles. researchgate.net This approach allows for the annulation of the pyrimidine ring in one or two steps, offering a convergent route to the desired scaffold. researchgate.net

Development of Key Reaction Pathways for this compound Synthesis

The synthesis of this compound can be envisioned through several key reaction pathways, primarily focusing on the construction of the purine core and the introduction of the specific substituents.

One of the most common methods for constructing the purin-8-one ring system involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon synthon. For instance, reacting a suitable 4,5-diaminopyrimidine with urea (B33335) or a related reagent can lead to the formation of the 8-oxo functionality.

A plausible synthetic route could commence with the alkylation of a 4,5-diamino-6-chloropyrimidine with isobutyl bromide to introduce the isobutyl group at the N9 position. This step would be followed by cyclization with a suitable reagent to form the imidazole ring and introduce the 8-oxo group.

Alternatively, a convergent synthesis could involve the reaction of a pre-formed isobutyl-substituted imidazole derivative with a pyrimidine precursor. The synthesis of 2,7,9-trisubstituted 8-oxopurines has been described, where cyclization to form the purine ring was achieved using trifluoroacetic anhydride, followed by the introduction of the 8-oxo group with a phosgene (B1210022) solution. nih.gov

A one-pot synthesis of 6-chloro-8-substituted-9H-purine derivatives has been reported via the condensation of 6-chloropyrimidine-4,5-diamine (B126448) with various aldehydes using cellulose (B213188) sulfuric acid as a catalyst. researchgate.net While this method directly leads to 8-substituted purines, adaptation would be necessary to install the 8-oxo group.

The following table outlines potential key reactions for the synthesis:

| Step | Reaction Type | Reactants | Reagents/Conditions | Product |

| 1 | N-Alkylation | 4,5-Diamino-6-chloropyrimidine, Isobutyl bromide | Base (e.g., K2CO3), Solvent (e.g., DMF) | 4,5-Diamino-6-chloro-N-isobutylpyrimidine |

| 2 | Imidazole Ring Formation | 4,5-Diamino-6-chloro-N-isobutylpyrimidine | Urea or Phosgene equivalent | This compound |

Optimization of Synthetic Conditions for Scalability and Purity

For any synthetic route to be practical, especially for potential larger-scale production, optimization of reaction conditions is crucial. This involves maximizing the yield and purity of the final product while ensuring the process is efficient and cost-effective.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For N-alkylation, polar aprotic solvents like DMF or acetonitrile (B52724) are often used.

Temperature: Reaction temperatures need to be carefully controlled to balance reaction kinetics and the formation of byproducts.

Catalyst: The use of catalysts can enhance reaction rates and selectivity. For instance, the use of cellulose sulfuric acid has been shown to be effective in the synthesis of 6-chloro-8-substituted-9H-purine derivatives. researchgate.net

Purification: Efficient purification methods are essential to obtain the product with high purity. Techniques such as column chromatography, recrystallization, and preparative HPLC are commonly employed.

The following table summarizes key optimization parameters:

| Parameter | Objective | Typical Conditions |

| Reaction Time | Minimize reaction time to improve throughput | Monitored by TLC or LC-MS to determine completion |

| Reagent Stoichiometry | Use optimal molar ratios to maximize conversion and minimize waste | Typically a slight excess of the less expensive reagent |

| Work-up Procedure | Simplify the isolation and purification process | Liquid-liquid extraction, precipitation, filtration |

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of purine derivatives. nih.gov This technology could be applied to the synthesis of this compound to enhance efficiency.

Novel Synthetic Routes and Catalyst Systems for Purine Derivatives

The field of purine synthesis is continually evolving, with new methodologies and catalyst systems being developed to improve efficiency, selectivity, and functional group tolerance.

Recent advancements include the development of novel catalyst systems for cross-coupling reactions to introduce substituents at various positions of the purine ring. While not directly applicable to the core synthesis of this compound, these methods are invaluable for the further functionalization of the purine scaffold.

The use of eco-friendly and reusable catalysts, such as cellulose sulfuric acid, is another important area of research. researchgate.net These catalysts offer advantages in terms of sustainability and cost-effectiveness. The development of direct C-H functionalization methods for purines represents a significant step forward in synthetic efficiency, as it avoids the need for pre-functionalized starting materials. mdpi.com

Future research in this area will likely focus on the development of even more efficient and selective synthetic methods, including the use of flow chemistry and biocatalysis, to access a wider range of complex purine derivatives.

Advanced Structural Characterization and Conformational Dynamics of 6 Chloro 9 Isobutyl 7h Purin 8 9h One

Elucidation of Conformational Preferences in Solution and Solid States

The conformational landscape of 6-Chloro-9-isobutyl-7H-purin-8(9H)-one is primarily defined by the orientation of the isobutyl group attached to the N9 position of the purine (B94841) ring. In solution, this alkyl chain is expected to exhibit considerable flexibility, with rotation around the N9-C1' and C1'-C2' bonds being the principal degrees of freedom. The relative populations of different rotamers would be influenced by steric hindrance between the isobutyl group and the purine core, as well as solvent effects.

In non-polar solvents, intramolecular van der Waals interactions would likely favor conformations where the isobutyl group is oriented away from the purine ring to minimize steric clash. In polar solvents, the conformational equilibrium might shift to accommodate favorable solvent-solute interactions.

In the solid state, the conformational preferences are dictated by the energetic demands of crystal packing. Intermolecular forces, such as hydrogen bonding and π-π stacking, would lock the molecule into a specific, low-energy conformation. It is anticipated that the purine rings would arrange in a stacked fashion, a common feature in the crystal structures of related purine derivatives, to maximize stabilizing π-π interactions. The isobutyl groups would then pack in the interstitial spaces, adopting a conformation that allows for efficient space-filling.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value in Solution | Predicted Value in Solid State |

|---|---|---|

| N9-C1' Torsion Angle | Multiple low-energy conformations | Single, fixed conformation |

| C1'-C2' Torsion Angle | Dynamic equilibrium between rotamers | Fixed conformation |

Investigation of Tautomeric Forms and Their Equilibrium Dynamics

Tautomerism is a well-documented phenomenon in 8-oxopurine systems. For this compound, several tautomeric forms are conceivable, primarily involving the migration of a proton between the nitrogen and oxygen atoms of the purine core. The principal tautomeric equilibrium is expected to be between the 8-oxo (lactam) form and the 8-hydroxy (lactim) form.

Quantum mechanical calculations on analogous 8-oxopurines have consistently shown that the 8-oxo tautomer is significantly more stable than the 8-hydroxy form, often by several kcal/mol. nih.gov This preference is attributed to the greater resonance stabilization of the lactam functionality. Consequently, in both solution and the solid state, this compound is expected to exist predominantly as the 8-oxo tautomer.

The equilibrium dynamics between these tautomers can be investigated using temperature-dependent NMR spectroscopy or by employing specialized techniques such as UV-Vis or Raman spectroscopy, which are sensitive to changes in the electronic structure of the purine ring. nih.gov However, given the predicted low population of the 8-hydroxy tautomer, its direct detection would be challenging.

Table 2: Predicted Tautomeric Equilibrium Data for this compound

| Tautomeric Form | Predicted Relative Stability | Key Identifying Spectroscopic Feature |

|---|---|---|

| 8-Oxo (lactam) | Predominant | Characteristic C=O stretching frequency in IR/Raman |

Advanced Spectroscopic Techniques for Understanding Intramolecular Interactions (e.g., NOESY, 2D-NMR)

A comprehensive understanding of the three-dimensional structure and intramolecular interactions of this compound in solution can be achieved through the application of advanced 2D-NMR techniques.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network within the isobutyl group, confirming the connectivity of the protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would correlate the proton signals with their directly attached carbon atoms, enabling the unambiguous assignment of the ¹H and ¹³C NMR spectra. nih.govacs.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments are crucial for establishing long-range (2-3 bond) correlations between protons and carbons. nih.govacs.org This would be instrumental in confirming the attachment of the isobutyl group to the N9 position of the purine ring by observing correlations between the isobutyl protons and the C4 and C8 carbons of the purine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. nih.gov For this compound, NOESY spectra would reveal through-space interactions between the protons of the isobutyl group and the H2 proton of the purine ring, providing insights into the preferred solution-state conformation of the isobutyl substituent.

Table 3: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Structural Information Gained |

|---|---|---|

| COSY | ¹H - ¹H | Connectivity within the isobutyl group |

| HSQC | ¹H - ¹³C (one bond) | Assignment of proton and carbon signals |

| HMBC | ¹H - ¹³C (multiple bonds) | Confirmation of N9-isobutyl linkage |

Solid-State Structural Analysis and Polymorphism Studies (e.g., X-ray Diffraction for crystal packing)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be determined with high accuracy.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including purine derivatives. Different polymorphs can exhibit distinct physical properties, such as melting point, solubility, and stability. A polymorphism study of this compound would involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Table 4: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value / Observation |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (common for purines) |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | N-H···O=C hydrogen bonds, π-π stacking |

Theoretical and Computational Investigations of 6 Chloro 9 Isobutyl 7h Purin 8 9h One

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 6-Chloro-9-isobutyl-7H-purin-8(9H)-one. These methods can provide a detailed picture of the electron distribution, molecular orbital energies, and various reactivity descriptors.

For instance, a study on the tautomeric forms of 2-amino-6-chloropurine (B14584) utilized DFT calculations at the B3LYP/6-311++G(d,p) level to investigate their structures and vibrational spectra. nih.gov Such an analysis for this compound would involve optimizing its geometry to find the most stable conformation and then calculating key electronic properties.

Key Electronic Properties and Reactivity Descriptors:

| Descriptor | Description | Potential Insights for this compound |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity. | A smaller energy gap would suggest higher reactivity, which could be important for its interaction with biological targets. |

| Molecular Electrostatic Potential (MEP) | The MEP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). | This would identify potential sites for hydrogen bonding and other non-covalent interactions with a biological receptor. |

| Natural Bond Orbital (NBO) Analysis | NBO analysis provides information about charge transfer and hyperconjugative interactions within the molecule, revealing the nature of chemical bonds and lone pair delocalization. | This could elucidate the electronic effects of the chloro, isobutyl, and oxo substituents on the purine (B94841) ring system. |

Molecular Dynamics Simulations for Ligand-Target Interactions and Conformational Sampling

Molecular dynamics (MD) simulations offer a dynamic perspective on how a ligand like this compound might behave in a biological environment, such as the active site of a protein. These simulations model the movements of atoms over time, providing insights into the stability of ligand-protein complexes and the conformational flexibility of the ligand.

Information Gained from Molecular Dynamics Simulations:

| Simulation Aspect | Description | Relevance to this compound |

| Complex Stability | The root-mean-square deviation (RMSD) of the protein and ligand atoms over time can indicate the stability of their complex. | A stable RMSD would suggest that the compound forms a persistent and potentially inhibitory interaction with the target. |

| Interaction Analysis | MD trajectories can be analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that are maintained throughout the simulation. | This would reveal the specific amino acid residues that are crucial for binding and could guide future structural modifications to enhance affinity. |

| Conformational Sampling | The simulation allows the ligand to explore different conformations within the binding site, providing a more realistic picture of its binding mode than static docking. | This could reveal alternative binding poses or highlight the importance of the isobutyl group's flexibility for optimal interaction. |

Docking Studies and Binding Mode Predictions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in virtual screening and in generating hypotheses about the mechanism of action of a compound. For this compound, docking studies could be performed against a variety of potential biological targets, such as protein kinases, which are common targets for purine derivatives. researchgate.netnih.gov

The process involves generating a three-dimensional structure of the ligand and then using a scoring function to evaluate different binding poses within the receptor's active site. The pose with the best score is considered the most likely binding mode.

Hypothetical Docking Study Results:

| Target Class | Predicted Binding Mode Interactions | Potential Biological Effect |

| Protein Kinases | The purine core could form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 6-chloro group might occupy a hydrophobic pocket, while the 9-isobutyl group could extend into a solvent-exposed region or another pocket. | Inhibition of kinase activity, potentially leading to anticancer or anti-inflammatory effects. |

| Other Enzymes | Depending on the enzyme, the compound could interact with key catalytic residues or allosteric sites. | Modulation of enzymatic activity relevant to various disease pathways. |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Purine Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding which molecular features are important for a desired biological effect.

While a specific QSAR model for this compound has not been published, numerous studies have developed QSAR models for various classes of purine analogues. For example, 2D and 3D-QSAR studies have been conducted on substituted purine derivatives as inhibitors of c-Src tyrosine kinase. researchgate.nettandfonline.comtandfonline.com These models often use a variety of molecular descriptors to represent the chemical structures.

Commonly Used Descriptors in QSAR Models for Purine Analogs:

| Descriptor Type | Examples | Relevance |

| Topological | Molecular connectivity indices, shape indices | Describe the atom connectivity and overall shape of the molecule. |

| Electronic | Partial charges, dipole moment, HOMO/LUMO energies | Quantify the electronic properties of the molecule, which are crucial for interactions. |

| Steric | Molar refractivity, van der Waals volume | Represent the size and bulk of the molecule and its substituents. |

| Hydrophobic | LogP (partition coefficient) | Indicates the molecule's lipophilicity, which affects its ability to cross cell membranes and bind to hydrophobic pockets. |

A hypothetical QSAR model for a series of 9-alkyl-purin-8-ones might reveal that the size and branching of the alkyl group at the N9 position, as well as the electronic nature of the substituent at the C6 position, are critical for biological activity.

In Silico Approaches for Predicting Target-Specific Interaction Profiles

In silico target fishing, or target prediction, is a computational strategy used to identify potential protein targets for a given small molecule. unipi.it This is particularly useful when the mechanism of action of a compound is unknown. For this compound, these methods could generate a list of putative biological targets, which could then be validated experimentally.

These approaches can be broadly categorized as ligand-based and structure-based. Ligand-based methods compare the query molecule to a database of compounds with known biological activities, assuming that structurally similar molecules will have similar targets. Structure-based methods, on the other hand, involve docking the molecule against a panel of protein structures to predict binding affinities.

Potential Predicted Targets for a 6-Chloropurine (B14466) Derivative:

| Target Family | Rationale |

| Protein Kinases | The purine scaffold is a well-known "privileged structure" for kinase inhibition. |

| Poly (ADP-ribose) Polymerases (PARPs) | Some purine derivatives have been shown to inhibit PARP enzymes. |

| Phosphodiesterases (PDEs) | The purine ring is structurally similar to the natural substrates of PDEs. |

| Heat Shock Proteins (e.g., Hsp90) | Adenine-based structures are known to bind to the ATP-binding site of Hsp90. |

Mechanistic Reaction Pathway Elucidation using Computational Methods

Computational chemistry can be employed to investigate the potential synthetic routes and reaction mechanisms for the preparation of this compound. rsc.org For example, theoretical studies on the N-alkylation of purines can help to understand the regioselectivity of the isobutylation step (i.e., why the isobutyl group attaches to the N9 position rather than other nitrogen atoms in the purine ring). acs.orgnih.gov

DFT calculations can be used to model the transition states of key reaction steps, allowing for the determination of activation energies and reaction rates. This can provide valuable insights for optimizing reaction conditions to improve the yield and purity of the final product. The synthesis of related 2,7,9-trisubstituted purin-8-ones has been described, providing a potential framework for the synthesis of the title compound. mdpi.com

Structure Activity Relationship Sar Principles and Ligand Design for 6 Chloro 9 Isobutyl 7h Purin 8 9h One Derivatives

Design Strategies for Modifying the Purine (B94841) Scaffold

The purine ring system is a versatile scaffold that offers multiple positions for chemical modification to optimize biological activity. For derivatives of 6-chloro-9-isobutyl-7H-purin-8(9H)-one, key design strategies focus on substitutions at the C2, C6, and N7 positions, as well as modifications of the N9-isobutyl group.

Substitution at the C6 Position: The chlorine atom at the C6 position is a valuable synthetic handle. It can be readily displaced by various nucleophiles, such as amines, thiols, and alcohols, through nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups to probe interactions with specific binding site residues. For example, introducing substituted piperazine (B1678402) moieties at C6 has been a strategy to develop compounds with anticancer properties. nih.gov

Modification at the C2 Position: The C2 position is another key site for modification. Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl or alkenyl groups, while Buchwald-Hartwig amination allows for the installation of various amino substituents. nih.gov These modifications can significantly influence the electronic properties and steric profile of the ligand, impacting its binding affinity and selectivity.

Alkylation and Arylation at the N7 and N9 Positions: The nitrogen atoms of the purine ring, particularly N7 and N9, are common sites for alkylation. While the parent compound features an isobutyl group at N9, varying the size and nature of this substituent can modulate activity. Studies on related purin-8-ones have shown that increasing the size of cycloalkyl groups at the N9 position can enhance kinase inhibitory potency. nih.gov Similarly, introducing substituents at the N7 position can modulate selectivity between different kinases. nih.govresearchgate.net Direct regioselective alkylation methods have been developed to selectively target the N7 or N9 positions. nih.govacs.org

Substitution at the C8 Position: In the 7H-purin-8(9H)-one tautomer, the C8-oxo group is a key feature. However, in related purine scaffolds, modification at C8 with groups like substituted phenyl rings has been shown to be a successful strategy for generating potent cytotoxic agents. nih.gov For the purin-8-one core, introducing substituents at the C2 and N7/N9 positions is more common for tuning activity. nih.gov

Synthetic approaches often begin with a functionalized purine, such as 2,6-dichloropurine, which allows for sequential and regioselective modifications at different positions to build molecular diversity. researchgate.net

Correlation of Structural Modifications with Biological Potency and Selectivity

Systematic structural modifications of the purine-8-one scaffold have led to a clearer understanding of how specific chemical changes correlate with biological activity, particularly in the context of kinase inhibition.

Studies on 2,7,9-trisubstituted 8-oxopurines have demonstrated that substituents at the N7 and N9 positions are critical for modulating activity and selectivity between different kinases, such as FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs). nih.gov For instance, introducing an isopropyl group at the N7 position was found to substantially increase selectivity for FLT3 kinase. nih.govresearchgate.net

The size of the substituent at the N9 position also plays a significant role. A slight improvement in anti-kinase potency was observed with an increase in the size of cycloalkyl groups at N9, moving from cyclopentyl to cycloheptyl. nih.gov This suggests that the N9 position occupies a pocket where larger, hydrophobic groups can be accommodated, leading to enhanced binding.

The table below summarizes the inhibitory activities of a series of 2,7,9-trisubstituted purin-8-ones against FLT3-ITD, illustrating the impact of N7 and N9 substituents.

| Compound | N7-Substituent (R1) | N9-Substituent (R2) | FLT3-ITD IC50 (µM) |

|---|---|---|---|

| 14a | -CH3 | -H | >10 |

| 14e | -CH3 | Cyclohexyl | 0.29 |

| 14g | -CH3 | 4-Methylcyclohexyl | 0.25 |

| 14h | -CH3 | Cycloheptyl | 0.22 |

| 14i | -CH3 | Cyclooctyl | 0.19 |

| 15a | Isopropyl | Cyclopentyl | 0.088 |

Data from this table clearly shows that bulky cycloalkyl substituents at the N9 position (e.g., cyclohexyl, cycloheptyl) lead to a significant increase in potency against FLT3-ITD compared to an unsubstituted N9 position. nih.gov Furthermore, changing the N7-substituent from methyl to the bulkier isopropyl group (Compound 15a) further enhances inhibitory activity. nih.govresearchgate.net

Identification of Key Pharmacophoric Elements and Their Contributions

A pharmacophore model for purine-8-one derivatives as kinase inhibitors typically includes several key elements derived from their binding mode in the ATP pocket of kinases.

Purine Core: The purine ring itself serves as the central scaffold, mimicking the adenine (B156593) base of ATP. It forms crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that anchors the ligand in the active site. The N7-H and the C6-substituent's acceptor/donor atoms are often involved in these interactions.

N9-Substituent: The isobutyl group (or other alkyl/cycloalkyl groups) at the N9 position typically occupies a hydrophobic pocket within the ATP binding site. The size, shape, and lipophilicity of this group are critical for achieving high potency. As seen in SAR studies, larger hydrophobic groups can enhance van der Waals interactions and improve affinity. nih.gov

C6-Substituent: The substituent at the C6 position often points towards the solvent-exposed region of the ATP pocket. This position allows for the introduction of larger groups designed to confer selectivity for a particular kinase or to improve physicochemical properties. The chlorine atom itself can form halogen bonds or act as a placeholder for more complex functionalities.

C2-Substituent: Modifications at the C2 position can be used to further optimize binding. Groups at this position can form additional interactions in a deeper part of the binding pocket, influencing both potency and the kinase selectivity profile. For example, the introduction of a (4-(piperazin-1-yl)phenyl)amino group at C2 is a feature of potent FLT3 inhibitors. nih.gov

Exploration of Substituent Effects on Ligand Efficiency and Binding Thermodynamics

The efficiency of a ligand is often evaluated by metrics such as Ligand Efficiency (LE), which relates the binding affinity of a molecule to its size (number of heavy atoms). The goal in ligand design is to maximize potency while minimizing molecular size, thereby creating more "drug-like" molecules.

In the context of this compound derivatives, substituent effects are critical:

Hydrophobic Substituents: As noted, increasing the size of hydrophobic alkyl groups at the N9 position (e.g., from cyclopentyl to cyclooctyl) improves potency. nih.gov This suggests that the binding in this region is entropically driven, favored by the displacement of water molecules from the hydrophobic pocket. However, there is a limit to this effect, as excessively large groups can lead to steric clashes or decreased solubility, ultimately reducing ligand efficiency.

Polar and Hydrogen-Bonding Groups: Introducing groups capable of forming hydrogen bonds at the C2 and C6 positions can have a significant enthalpic contribution to the binding energy. For instance, an amino group at C2 that can interact with backbone carbonyls or specific side chains in the kinase active site would favorably impact binding affinity. The precise placement and geometry of these groups are paramount for achieving optimal interactions.

While detailed thermodynamic data (e.g., from Isothermal Titration Calorimetry) for this specific compound series is not widely published, general principles suggest that a balance between enthalpic (hydrogen bonds, electrostatic interactions) and entropic (hydrophobic effect) contributions is necessary for high-affinity binding. The rational design process aims to optimize these contributions simultaneously.

Rational Design of Analogs Based on Computational and Experimental SAR Data

The rational design of novel analogs of this compound is an iterative process that combines computational modeling with experimental synthesis and testing.

Computational Approaches: Techniques like Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR (e.g., CoMFA, CoMSIA) are used to build predictive models based on a training set of known compounds. nih.gov These models can identify which steric and electronic properties of the substituents are correlated with biological activity, allowing for the virtual screening of new designs before synthesis. Molecular docking studies are also invaluable for visualizing the binding mode of designed ligands within the target's active site, predicting key interactions, and identifying potential steric clashes. researchgate.net

Experimental SAR Data: The synthesis and biological evaluation of focused libraries of compounds provide crucial experimental feedback. For example, based on the finding that bulky N9-cycloalkyl groups enhance potency, a subsequent design cycle might explore a wider range of substituted and conformationally restricted ring systems at this position. nih.gov Similarly, if a particular substitution at the C6 position proves beneficial, further optimization of that substituent would be pursued.

This synergistic approach was exemplified in the development of 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors. Initial SAR findings that N7 and N9 substitutions modulate activity and selectivity guided the design of compounds like 15a, which incorporated an N7-isopropyl group and an N9-cyclopentyl group, leading to a highly potent and selective inhibitor. nih.govresearchgate.net This process allows for a more efficient exploration of chemical space and accelerates the identification of lead candidates with improved pharmacological profiles.

Lack of Publicly Available Research Data for this compound

A thorough review of publicly accessible scientific literature and databases has revealed a significant lack of specific research findings for the chemical compound This compound . Consequently, it is not possible to provide a detailed biochemical and in vitro pharmacological profile as requested.

The initial search aimed to identify molecular targets, enzyme kinetics, receptor binding affinities, cell-based functional assay results, selectivity profiles, and protein-ligand interaction thermodynamics for this specific molecule. However, no studies detailing these aspects for this compound could be located.

Molecular Mechanism of Action Elucidation for 6 Chloro 9 Isobutyl 7h Purin 8 9h One

Detailed Investigation of Target Engagement and Binding Site Characterization

No information is available on the specific biological targets of 6-Chloro-9-isobutyl-7H-purin-8(9H)-one. Research in this area would typically involve techniques such as affinity chromatography, proteomics-based approaches, or computational modeling to identify the proteins or other macromolecules with which the compound directly interacts. Characterization of the binding site would further involve methods like X-ray crystallography or cryo-electron microscopy to visualize the precise interactions between the compound and its target.

Allosteric vs. Orthosteric Modulatory Mechanisms

Without an identified target, it is impossible to determine whether this compound would act as an allosteric or orthosteric modulator. An orthosteric modulator binds to the primary, active site of a target protein, often competing with the endogenous ligand. In contrast, an allosteric modulator binds to a secondary, distinct site, inducing a conformational change that alters the activity of the active site.

Conformational Changes in Biological Macromolecules Induced by Ligand Binding

The binding of a ligand to a biological macromolecule frequently induces conformational changes that are critical to its mechanism of action. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, hydrogen-deuterium exchange mass spectrometry, and computational simulations are used to study these changes. However, no such studies have been published for this compound.

Downstream Biological Pathway Perturbations and Network Analysis

The ultimate biological effect of a compound is determined by its influence on downstream signaling pathways. Transcriptomic, proteomic, and metabolomic analyses are commonly employed to understand how a compound alters cellular networks. This information is currently lacking for this compound.

Influence of Biotransformation Products on Primary Target Interaction (Mechanistic Perspective)

Biotransformation, or metabolism, of a compound can lead to the formation of metabolites that may have different activities than the parent compound. These metabolites could potentially interact with the primary target or have off-target effects. The metabolic fate of this compound and the activity of any potential metabolites have not been investigated.

Analytical Methodologies for Research and Characterization of 6 Chloro 9 Isobutyl 7h Purin 8 9h One

Advanced Chromatographic Techniques for Purity Assessment and Isolation

The assessment of purity and the isolation of 6-Chloro-9-isobutyl-7H-purin-8(9H)-one from synthesis reaction mixtures are effectively achieved using advanced chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing non-polar to moderately polar compounds like purine (B94841) derivatives.

For purity assessment, a validated RP-HPLC method can separate the target compound from starting materials, by-products, and degradation products. The principle relies on the differential partitioning of the analytes between a non-polar stationary phase (typically C18-silica) and a polar mobile phase. nih.gov The percentage purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.

Preparative HPLC is employed for the isolation and purification of the compound on a larger scale. This technique uses larger columns and higher flow rates to separate and collect fractions of the pure compound, which can then be used for further studies.

Key Parameters for a Typical RP-HPLC Method:

Column: A C18-bonded silica (B1680970) column is standard for separating purine analogs.

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical.

Detection: A UV detector is highly effective, as the purine ring system has strong chromophores. The detection wavelength is usually set around the compound's absorbance maximum (λmax), typically in the 260-280 nm range for purine structures.

Flow Rate and Temperature: These are optimized to achieve the best resolution and analysis time.

Below is an example of a representative HPLC method for purity analysis.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Hyphenated Mass Spectrometry for Quantitative and Qualitative Analysis (e.g., HRMS, LC-MS/MS for complex matrices)

Hyphenated mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is an indispensable tool for the analysis of this compound.

Qualitative Analysis: High-Resolution Mass Spectrometry (HRMS), often coupled with an Orbitrap or Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement of the parent ion. mdpi.com This allows for the determination of the elemental formula with high confidence, confirming the identity of the synthesized compound. For this compound (formula: C₉H₁₁ClN₄O), the expected exact mass can be calculated and compared against the experimental value.

Quantitative Analysis: For quantitative purposes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a triple quadrupole mass spectrometer is the gold standard. This technique offers exceptional sensitivity and selectivity. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interference from other components in the matrix.

| Analysis Type | Technique | Key Application |

| Qualitative | LC-HRMS (e.g., LC-QTOF) | Structural confirmation via accurate mass measurement and determination of elemental composition. |

| Quantitative | LC-MS/MS (Triple Quadrupole) | Highly sensitive and selective quantification in complex matrices using Multiple Reaction Monitoring (MRM). |

An example of MRM transitions for the compound is outlined below.

| Compound | Precursor Ion ([M+H]⁺) | Product Ion | Collision Energy (eV) |

| This compound | m/z 227.07 | Fragment from loss of isobutyl group (C₄H₉) | Optimized (e.g., 15-25) |

| This compound | m/z 227.07 | Other structurally significant fragments | Optimized (e.g., 20-35) |

Development and Validation of Analytical Methods for Biological Matrices (Excluding clinical samples)

To quantify this compound in non-clinical biological matrices such as cell lysates, tissue homogenates, or microsomal incubation media, a robust and validated bioanalytical method is required. ijsrtjournal.comonlinepharmacytech.info LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity.

The development process involves several stages:

Sample Preparation: This is a critical step to remove interfering substances like proteins and salts. Common techniques include protein precipitation (PPT) with a cold organic solvent (e.g., acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). ijsrtjournal.com

Chromatography Optimization: The HPLC or UHPLC method is optimized to ensure the analyte is free from interference from matrix components.

Mass Spectrometry Tuning: The MS parameters, including ionization source conditions and MRM transitions, are optimized to maximize the signal for the analyte and its internal standard.

Once developed, the method must be validated according to established guidelines. Validation ensures the method is reliable and reproducible for its intended purpose.

Key Validation Parameters:

| Parameter | Description |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity | The range over which the instrument response is directly proportional to the analyte concentration. |

| Accuracy | The closeness of the measured concentration to the true concentration, expressed as percent bias. |

| Precision | The degree of scatter between a series of measurements, expressed as the coefficient of variation (%CV). |

| Recovery | The efficiency of the extraction process in removing the analyte from the biological matrix. |

| Matrix Effect | The alteration of ionization efficiency by co-eluting matrix components, leading to ion suppression or enhancement. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. |

Chiral Resolution Techniques

Based on its chemical structure, this compound is an achiral molecule. It does not possess any stereocenters, and therefore, does not exist as enantiomers. As a result, chiral resolution techniques are not applicable for the analysis of this specific compound.

However, should a chiral center be introduced into the molecule (e.g., by modification of the isobutyl group to a sec-butyl group), chiral separation would become necessary. In such a hypothetical scenario, techniques like chiral HPLC or Supercritical Fluid Chromatography (SFC) would be employed. chromatographyonline.com These methods use a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and individual quantification. chromatographyonline.com

Stability Studies in Research Solvents and In Vitro Biological Media

Assessing the stability of this compound is essential to ensure that analytical results are accurate and that the compound remains intact during experiments. Stability is evaluated in common research solvents and in relevant in vitro biological media.

Solvent Stability: The compound's stability is tested in solvents commonly used for stock solutions, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Aliquots of the stock solution are stored at different temperatures (e.g., room temperature, 4°C, -20°C) and analyzed by HPLC at various time points (e.g., 0, 24, 48 hours). The decrease in the parent compound's peak area over time indicates degradation.

In Vitro Media Stability: Stability is also assessed in biological media used for experiments, such as cell culture medium or phosphate-buffered saline (PBS). The compound is incubated in the medium under experimental conditions (e.g., 37°C), and samples are collected over time. The samples are processed and analyzed to determine the concentration of the remaining parent compound.

A representative stability study might yield the following data.

| Matrix | Condition | Time (hours) | % Remaining (Mean ± SD) |

| DMSO | Room Temperature | 0 | 100 |

| 24 | 99.2 ± 0.5 | ||

| 48 | 98.5 ± 0.8 | ||

| Cell Culture Medium | 37°C | 0 | 100 |

| 2 | 95.1 ± 1.2 | ||

| 8 | 88.7 ± 2.1 |

These studies are crucial for defining proper storage conditions and for understanding the compound's half-life in experimental systems.

Perspectives and Future Research Directions for 6 Chloro 9 Isobutyl 7h Purin 8 9h One Derivatives

Strategic Development of Next-Generation Purine (B94841) Analogs

The strategic development of next-generation purine analogs derived from 6-chloro-9-isobutyl-7H-purin-8(9H)-one hinges on a detailed understanding of structure-activity relationships (SAR). The purine core offers multiple sites for modification, namely the C2, C6, N7, and C8 positions, in addition to the N9-isobutyl group.

Future synthetic strategies should focus on creating a diverse library of analogs by introducing a variety of substituents at these positions. For instance, the chlorine atom at the C6 position is a versatile handle for nucleophilic substitution reactions, allowing for the introduction of various amine, ether, and thioether linkages. The choice of these substituents will be guided by the desire to modulate the compound's physicochemical properties, such as solubility and membrane permeability, as well as its biological activity.

A key consideration in the design of next-generation analogs is the nature of the N9-substituent. While the isobutyl group provides a certain degree of lipophilicity, exploring other alkyl and cycloalkyl groups could significantly impact the compound's interaction with its biological target. For example, studies on other 9-substituted purines have shown that the size and nature of this group can influence selectivity and potency, with smaller groups like ethyl being preferred in some cases to fit into specific binding pockets. mdpi.com

Furthermore, modifications at the C2 and C8 positions can be exploited to fine-tune the electronic properties and steric profile of the molecule. The introduction of different aryl or heteroaryl groups at these positions can lead to enhanced target engagement through additional hydrophobic or hydrogen bonding interactions.

Table 1: Key Positions for Modification on the this compound Scaffold

| Position | Potential Modifications | Rationale for Modification |

| C6 | Amines, ethers, thioethers, carbon-carbon coupled fragments | Modulate solubility, introduce new binding interactions, act as a reactive handle for bioconjugation. |

| N9 | Varying alkyl chains, cycloalkyl groups, aromatic rings | Optimize hydrophobic interactions within the target's binding pocket, influence selectivity and potency. |

| C2 | Small alkyl groups, halogens, amines, aryl groups | Fine-tune electronic properties, explore additional binding pockets. |

| C8 | Removal of the oxo group, introduction of different substituents | The carbonyl at C8 can act as a key hydrogen bond acceptor. nih.gov Modifications can alter binding modes. |

Potential for Novel Therapeutic Applications Based on Mechanistic Insights

The purine scaffold is a well-established pharmacophore in oncology, with numerous purine analogs being used as anticancer agents. tubitak.gov.trnih.gov Derivatives of 6-chloropurine (B14466) have shown promise in this area, exhibiting cytotoxic activity against various cancer cell lines. nih.gov Therefore, a primary focus for the therapeutic application of this compound derivatives would be in the treatment of cancer.

Mechanistically, purine analogs can exert their effects through various pathways, including the inhibition of key enzymes involved in DNA and RNA synthesis, or by acting as kinase inhibitors. acs.org The 8-oxopurine structure, in particular, has been identified as a scaffold for developing inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3), which is a validated drug target in acute myeloid leukemia. nih.gov Future research should, therefore, involve screening these novel derivatives against a panel of cancer-relevant kinases to identify potential targets.

Beyond oncology, purine derivatives have shown a broad spectrum of biological activities, including antiviral, antifungal, and anti-inflammatory properties. Consequently, it would be prudent to evaluate the therapeutic potential of this compound derivatives in these areas as well. Mechanistic studies, including target identification and validation, will be crucial in uncovering novel therapeutic applications and understanding the molecular basis of their activity.

Combination Strategies with Existing Biological Modulators

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve better clinical outcomes and overcome drug resistance. hilarispublisher.com Synergistic drug combinations can allow for lower doses of individual agents, thereby reducing toxicity while enhancing therapeutic efficacy.

Once the primary mechanism of action of this compound derivatives is elucidated, rational combination strategies can be designed. For instance, if these compounds are found to inhibit a specific kinase involved in a signaling pathway, they could be combined with other agents that target different nodes in the same or parallel pathways.

Preclinical studies have shown that purine analogs like cladribine (B1669150) can enhance the intracellular uptake of other chemotherapeutic agents, suggesting a potential for synergistic interactions. nih.gov Therefore, investigating the combination of novel 9-isobutyl-purinone derivatives with standard-of-care anticancer drugs would be a valuable line of inquiry. These studies would involve in vitro and in vivo models to assess the nature of the drug interaction (synergistic, additive, or antagonistic) and to optimize dosing schedules.

Preclinical Efficacy Studies in Relevant Biological Models (Non-human in vivo models)

Promising in vitro activity is a prerequisite but not a guarantee of in vivo efficacy. Therefore, rigorous preclinical evaluation in relevant animal models is a critical step in the development of this compound derivatives.

For anticancer applications, this would involve testing the compounds in various non-human in vivo cancer models, such as patient-derived xenografts (PDXs) or genetically engineered mouse models (GEMMs). These models more accurately recapitulate the heterogeneity and complexity of human tumors compared to traditional cell line-derived xenografts. A novel purine analog, NSC 750854, has demonstrated significant antitumor activity in preclinical pediatric tumor models, highlighting the potential of this class of compounds. nih.gov

Challenges and Opportunities in the Design and Discovery of Purine-Based Chemical Probes

Chemical probes are essential tools for dissecting biological pathways and validating novel drug targets. The development of high-quality chemical probes based on the this compound scaffold presents both challenges and opportunities.

A major challenge in probe development is achieving high potency and selectivity for the intended target. Purine-based compounds often exhibit promiscuity, binding to multiple ATP-binding sites of various enzymes. mdpi.com Overcoming this requires extensive structure-activity relationship studies and often involves sophisticated medicinal chemistry strategies to enhance selectivity.

However, the inherent versatility of the purine scaffold also provides an opportunity to develop a range of probes for different targets. By systematically modifying the substituents on the purine ring, it may be possible to generate a library of probes with diverse selectivity profiles. These probes can then be used to investigate the roles of different enzymes in health and disease.

The design of a chemical probe also requires the incorporation of a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent modification of the target, without significantly compromising the probe's biological activity. The C6-chloro position on the this compound scaffold could serve as a convenient attachment point for such modifications.

Q & A

Q. What are the common synthetic routes for 6-Chloro-9-isobutyl-7H-purin-8(9H)-one?

The synthesis typically involves functionalization at the C-8 position of the purine core. A validated method includes lithiation followed by chlorination. For example, lithiation of a precursor (e.g., 9-isobutyl-6-(piperidin-1-yl)-9H-purine) using LDA (lithium diisopropylamide) at low temperatures (-78°C) in THF, followed by quenching with hexachloroethane yields the chlorinated product. However, yields may vary (e.g., 31% for similar compounds), necessitating optimization of stoichiometry and reaction time . Alternative routes may involve nucleophilic substitution or transition-metal catalysis, though specific protocols require validation for this compound.

Q. How is the molecular structure of this compound confirmed?

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. Software like SHELXL (for refinement) and Mercury (for visualization) are critical .

- NMR spectroscopy : H and C NMR identify substituent positions. For example, the isobutyl group’s protons appear as a triplet in H NMR, while the purine core’s aromatic protons show distinct splitting patterns .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Low yields (e.g., 31% in lithiation-chlorination) often arise from side reactions or incomplete lithiation. Strategies include:

- Temperature control : Maintaining strict低温 conditions (-78°C) to suppress side reactions.

- Catalyst screening : Testing Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic chlorination.

- Solvent selection : Polar aprotic solvents like THF or DMF may improve reagent solubility and reaction homogeneity .

Q. What methodologies address contradictions in reported biological activities?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) require:

- Comparative assays : Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays).

- Structural analogs : Test derivatives (e.g., 9-(3-phenylpropyl) analogs) to isolate structure-activity relationships .

- Computational docking : Use tools like AutoDock to predict binding affinities and validate experimental results .

Q. What molecular targets and mechanisms are associated with this compound?

The compound’s chlorine and isobutyl groups enhance hydrophobic interactions with targets such as:

- Kinases : ATP-binding pockets due to purine’s structural mimicry of adenine.

- G-protein-coupled receptors (GPCRs) : The isobutyl group may stabilize interactions with hydrophobic receptor domains.

Mechanistic studies using radioligand binding assays or CRISPR-edited cell lines can validate targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.